molecular formula C14H14Cl2N4 B2984377 3,6-Dichloro-4-(4-phenylpiperazin-1-yl)pyridazine CAS No. 334500-47-9

3,6-Dichloro-4-(4-phenylpiperazin-1-yl)pyridazine

Cat. No.: B2984377
CAS No.: 334500-47-9
M. Wt: 309.19
InChI Key: VNOJIPJLEGZLPD-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(4-phenylpiperazin-1-yl)pyridazine is a chemical compound with the molecular formula C14H14Cl2N4 and a molecular weight of 309.19. This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. Pyridazine derivatives have been extensively studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3,6-Dichloro-4-(4-phenylpiperazin-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or acetonitrile, and a base, such as potassium carbonate or sodium hydride. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3,6-Dichloro-4-(4-phenylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.

    Medicine: Research has explored its potential as a therapeutic agent for treating infections and cancer.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(4-phenylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer activity could be due to its interaction with cellular proteins involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

3,6-Dichloro-4-(4-phenylpiperazin-1-yl)pyridazine can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,6-dichloro-4-(4-phenylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4/c15-13-10-12(14(16)18-17-13)20-8-6-19(7-9-20)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOJIPJLEGZLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=NN=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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